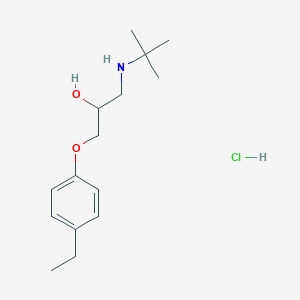![molecular formula C14H11Cl2NOS B2782864 N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 306732-55-8](/img/structure/B2782864.png)
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as CCASA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been reported to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Furthermore, this compound has been reported to have a low toxicity profile and does not cause significant adverse effects in animal models.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been shown to have good solubility in various solvents, which makes it suitable for in vitro studies. However, one limitation of this compound is its low water solubility, which may limit its use in certain in vivo studies. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One potential application of this compound is as an antimicrobial agent for the treatment of bacterial infections. Further studies are needed to elucidate the mechanism of action of this compound against bacterial strains and to evaluate its efficacy in animal models. Another potential application of this compound is as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Future studies should focus on the mechanism of action of this compound against inflammatory mediators and its efficacy in animal models of inflammation. Furthermore, this compound has shown promising anticancer activity, and future studies should investigate its potential as a chemotherapeutic agent for the treatment of various cancers.
合成法
The synthesis of N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 3-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain this compound in high yield and purity. This synthesis method has been optimized by various research groups and has been reported in several scientific journals.
科学的研究の応用
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities in various in vitro and in vivo studies. This compound has been reported to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and monocytes. Furthermore, this compound has demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCXRKCPPREIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

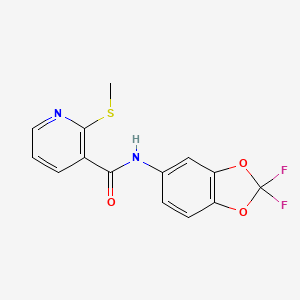

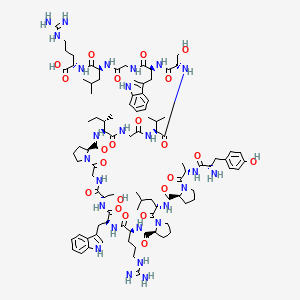
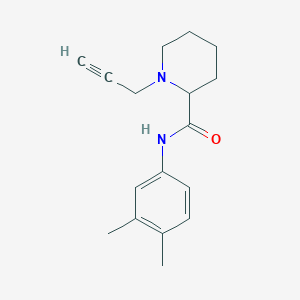

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
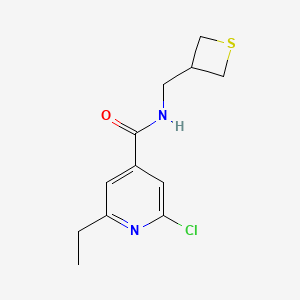
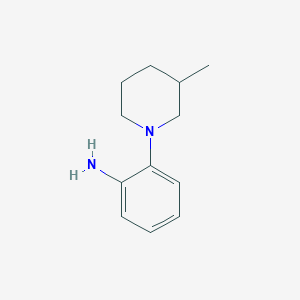
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)
